molecular formula C15H20N2O4S B11148830 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone

2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone

Cat. No.: B11148830
M. Wt: 324.4 g/mol
InChI Key: OBKVOPHGQRCLGE-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone typically involves multiple steps, including the formation of the benzofuran ring and the attachment of the piperazine moiety. Common synthetic routes may include:

    Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes or ketones.

    Attachment of Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions with appropriate halogenated intermediates.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the benzofuran ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenated compounds or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Involvement in signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dihydro-1-benzofuran-6-yl)-1-piperazin-1-ylethanone: Lacks the methylsulfonyl group.

    2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(methylthio)piperazin-1-yl]ethanone: Contains a methylthio group instead of a methylsulfonyl group.

Uniqueness

The presence of the methylsulfonyl group in 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone may confer unique properties, such as increased solubility or specific biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C15H20N2O4S

Molecular Weight

324.4 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone

InChI

InChI=1S/C15H20N2O4S/c1-22(19,20)17-7-5-16(6-8-17)15(18)11-12-2-3-13-4-9-21-14(13)10-12/h2-3,10H,4-9,11H2,1H3

InChI Key

OBKVOPHGQRCLGE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CC3=C(CCO3)C=C2

Origin of Product

United States

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